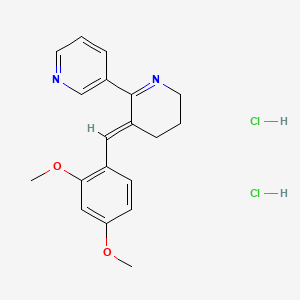
GTS-21 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxybenzylidene)anabaseine: GTS-21 dihydrochloride , is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine receptor agonist. It has demonstrated memory and cognition enhancement activity in human clinical trials . This compound is a derivative of the natural product anabaseine and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxybenzylidene)anabaseine involves the condensation of 2,4-dimethoxybenzaldehyde with anabaseine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of 3-(2,4-Dimethoxybenzylidene)anabaseine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Metabolism of GTS-21
GTS-21 undergoes hepatic metabolism, primarily via demethylation, to produce pharmacologically active metabolites . Key metabolites include:
-
4-OH-GTS-21 : The major demethylated metabolite, contributing to neuroprotective and anti-inflammatory effects .
-
2-OH-GTS-21 and 2,4-diOH-GTS-21 : Minor metabolites with reduced activity .
Metabolite Data
| Metabolite | Structure | Key Effects |
|---|---|---|
| 4-OH-GTS-21 | Demethylation at position 4 | Neuroprotection, anti-inflammatory |
| 2-OH-GTS-21 | Demethylation at position 2 | Reduced α7nAChR activity |
The metabolism of GTS-21 involves cytochrome P450 enzymes, with 4-OH-GTS-21 accounting for up to 12% of the dose in conjugated forms .
Pharmacological Reactions
GTS-21’s activity is mediated through α7nAChR binding and downstream signaling pathways:
α7nAChR Binding
GTS-21 acts as a partial agonist at α7nAChRs (Ki = 211 nM), eliciting neuroprotective and cognitive-enhancing effects . It also weakly binds to α4β2 nAChRs and 5-HT3A receptors at micromolar concentrations .
Binding Affinity
| Receptor | Ki (nM) | Activity |
|---|---|---|
| α7nAChR | 211 | Partial agonism |
| α4β2nAChR | 84 | Weak antagonism |
| 5-HT3A | 0.53 μM | Antagonism |
Anti-Inflammatory Pathways
GTS-21 modulates neuroinflammation by:
-
Suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) via inhibition of NF-κB and PI3K/Akt pathways .
-
Upregulating antioxidant enzymes (e.g., HO-1, NQO1) through Nrf2/ARE signaling .
-
Increasing anti-inflammatory TGF-β while reducing ROS production .
Anti-Inflammatory Mechanism
| Pathway | Effect | Key Players |
|---|---|---|
| NF-κB | Suppression | Reduced phosphorylation |
| Nrf2/ARE | Activation | HO-1, NQO1 upregulation |
| ROS | Reduction | Inhibition of NADPH oxidase |
Neuroprotective Effects
In Parkinson’s disease models, GTS-21 restores dopaminergic neuron survival by:
Neuroprotection Data
| Parameter | Effect | Model |
|---|---|---|
| Dopaminergic neuron survival | Increased | MPTP-induced mice |
| Motor function | Improved | Rotarod/pole tests |
| Anti-apoptotic proteins | ↑ BDNF, Bcl2 | Substantia nigra |
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethoxybenzylidene)anabaseine has a wide range of scientific research applications, including:
Biology: Investigated for its effects on neuronal signaling and cognitive function.
Medicine: Studied for its potential therapeutic uses in treating neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders like schizophrenia
Industry: Utilized in the development of new drugs targeting nicotinic acetylcholine receptors.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethoxybenzylidene)anabaseine involves its binding to and activation of alpha-7 nicotinic acetylcholine receptors. This activation leads to the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, which plays a crucial role in sensory gating and cognitive function . The compound’s effects on these receptors contribute to its neuroprotective and cognitive-enhancing properties .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 3-(2,4-Dimethoxybenzylidene)anabaseine is unique due to its selective activation of alpha-7 nicotinic acetylcholine receptors, which distinguishes it from other nicotinic agonists that may have broader receptor activity . This selectivity contributes to its potential therapeutic benefits in treating cognitive impairments and neurodegenerative diseases .
Eigenschaften
CAS-Nummer |
156223-05-1 |
|---|---|
Molekularformel |
C19H21ClN2O2 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+; |
InChI-Schlüssel |
FNVCHJIVFOPCGS-KRWCAOSLSA-N |
SMILES |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl |
Aussehen |
Solid powder |
Synonyme |
(E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















